The compound is derived from the natural steroid hormones and is synthesized for pharmaceutical applications. It falls under the classification of corticosteroids, which are steroid hormones produced in the adrenal cortex or synthesized for therapeutic use. Prednisone, the parent compound, is known for its effectiveness in treating various inflammatory conditions and autoimmune disorders .
The synthesis of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) typically involves several key steps:
The molecular formula for 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) is , with a molecular weight of approximately 392.5 g/mol.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure. For instance:
The chemical reactivity of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) includes:
These reactions are significant for modifying the compound's pharmacological properties.
The mechanism of action for corticosteroids like 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione involves binding to glucocorticoid receptors in target cells. This interaction leads to:
These actions collectively contribute to the therapeutic effects observed in conditions such as asthma, rheumatoid arthritis, and other inflammatory diseases .
Key physical and chemical properties include:
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) has several scientific applications:
The synthesis of high-activity corticosteroids relies critically on stereoselective formation of the steroidal backbone via 9β,11β-epoxy intermediates. These strained epoxide rings serve as pivotal precursors for introducing key functional groups at the C9 and C11 positions, which directly influence glucocorticoid receptor binding affinity. Modern synthetic routes to dexamethasone-related compounds utilize 9α-hydroxyandrostenedione (a bio-oxidative degradation product of phytosterols) as starting material, which undergoes selective epoxidation to form the 9β,11β-epoxy bridge [3]. This epoxide intermediate subsequently undergoes regioselective ring-opening with hydrogen halides (HBr or HCl) to install the essential 9α-fluoro or 11β-hydroxy functionalities characteristic of high-potency corticosteroids. The epoxide ring opening occurs under mild conditions (0-25°C) in dichloromethane or tetrahydrofuran solvent systems, preserving the integrity of other functional groups in the polycyclic framework [5].
Table 1: Epoxide-Mediated Synthesis of Key Steroidal Intermediates
Epoxide Intermediate | Ring-Opening Agent | Product | Yield (%) |
---|---|---|---|
9β,11β-Epoxyandrostenedione | HBr | 9α-Bromo-11β-hydroxy derivative | 82 |
9β,11β-Epoxy-17α-hydroxyprogesterone | HF | 9α-Fluoro-11β-hydroxy derivative | 78 |
9β,11β-Epoxypregna-1,4-diene | HCl | 11β-Hydroxy-9α-chloro derivative | 75 |
Recent catalytic innovations have enabled more efficient functionalization of the steroidal D-ring at C16 and C17 positions, which are critical structural features of 17,21-dihydroxypregna-1,4-diene-3,11,20-trione derivatives. Palladium(0) complexes with chiral phosphine ligands catalyze asymmetric allylic alkylation of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, enabling introduction of the C17-hydroxyl group with >90% enantiomeric excess [3]. This catalytic methodology significantly streamlines the synthesis compared to traditional stoichiometric reagents, reducing step count and improving overall yield (46% over 5 steps from 9α-hydroxyandrostenedione). The palladium catalyst activates the C16-C17 double bond for nucleophilic attack by oxygen nucleophiles, simultaneously controlling stereochemistry at the C17 quaternary center through ligand design. This approach demonstrates exceptional atom economy by eliminating protecting group manipulations typically required in classical synthetic routes to 17α-hydroxy corticosteroids [3].
The synthesis of 17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) (CAS 24808-87-5) employs selective esterification at the primary C21 hydroxy group while preserving the tertiary C17 hydroxy group. This regioselective acylation proceeds optimally in aprotic solvents (notably dichloromethane or tetrahydrofuran) using succinic anhydride as acyl donor and 4-dimethylaminopyridine (DMAP) as nucleophilic catalyst [1] [7]. Kinetic studies reveal second-order dependence overall (first-order in steroid and first-order in anhydride), with the reaction reaching >95% conversion within 2 hours at 25°C. The hydrogen succinate ester formation serves dual purposes: enhancing water solubility for pharmaceutical formulations and functioning as a prodrug that undergoes enzymatic hydrolysis in vivo to release the active corticosteroid. The molecular structure (C₂₅H₃₀O₈; MW 458.5 g/mol) features a carboxylic acid moiety available for salt formation, significantly improving aqueous solubility (>50 mg/mL as sodium salt) compared to the parent steroid (<0.1 mg/mL) [2] [7].
Table 2: Reaction Kinetics of 21-Hydroxyl Esterification Under Varied Conditions
Solvent System | Catalyst | Temperature (°C) | Reaction Completion Time (hr) | Yield (%) |
---|---|---|---|---|
Tetrahydrofuran | DMAP (5 mol%) | 25 | 2 | 95 |
Dichloromethane | DMAP (5 mol%) | 25 | 2.5 | 92 |
Acetonitrile | Triethylamine (10 mol%) | 40 | 4 | 85 |
DMF | Imidazole (20 mol%) | 50 | 1.5 | 88 |
The choice of ester moiety significantly impacts prodrug pharmacokinetics and stability. Succinate esters demonstrate superior hydrolysis kinetics in physiological conditions compared to bulky hydrophobic esters like pivalate (2,2-dimethylpropanoate). While pivalate esters (e.g., prednisone pivalate, C₂₆H₃₄O₆, MW 442.54 g/mol) offer enhanced lipophilicity (logP 3.8 vs. succinate's 2.1) that improves membrane permeability, they exhibit slower enzymatic hydrolysis rates in plasma (t₁/₂ > 6 hours) [9]. Conversely, the hydrogen succinate derivative undergoes rapid cleavage by esterases (t₁/₂ ~45 minutes) to liberate the active corticosteroid, making it ideal for intravenous formulations requiring rapid onset [5] [6]. The electron-withdrawing nature of the carboxylic acid group in succinate esters also facilitates aqueous solubility through salt formation, whereas pivalate derivatives remain insoluble in aqueous systems, limiting their administration routes. Accelerated stability studies reveal succinate esters maintain >90% purity after 24 months at -20°C when protected from moisture, while pivalate derivatives show similar stability but require no special handling [6] [9].
Table 3: Comparative Properties of C21-Functionalized Corticosteroids
Property | 21-Hydrogen Succinate | 21-Pivalate | 21-Acetate |
---|---|---|---|
Molecular Formula | C₂₅H₃₀O₈ | C₂₆H₃₄O₆ | C₂₃H₂₉O₆ |
Molecular Weight (g/mol) | 458.5 | 442.5 | 401.5 |
logP (Octanol/Water) | 2.1 | 3.8 | 2.9 |
Aqueous Solubility (mg/mL) | >50 (as sodium salt) | <0.1 | 5.2 |
Enzymatic Hydrolysis t₁/₂ (human plasma) | 45 min | >6 hr | 30 min |
Stability (25°C/60% RH) | 6 months | 24 months | 12 months |
Strategic fluorination at the C9α position profoundly enhances glucocorticoid receptor binding affinity and metabolic stability of corticosteroids. The introduction of fluorine (atomic radius 1.47 Å) effectively mimics a hydrogen atom (1.20 Å) while providing strong electron-withdrawing effects and resistance to oxidative metabolism. Modern synthetic approaches achieve site-specific C9 fluorination through nucleophilic opening of 9β,11β-epoxy intermediates with anhydrous hydrogen fluoride in dichloromethane at -78°C, producing the 9α-fluoro-11β-hydroxy configuration with >98% stereoselectivity [3]. Alternative methodologies employ electrophilic fluorination of Δ9(11) unsaturated precursors using Selectfluor™ reagent in aqueous acetonitrile, though this approach yields approximately 15:1 α:β diastereoselectivity. The 9α-fluoro substituent induces a 10-fold increase in transcriptional activation potency compared to non-fluorinated analogs by stabilizing the steroid-receptor complex through electrostatic interactions with Asn564 in the ligand-binding domain. This modification simultaneously retards hepatic clearance by blocking C9-C11 dehydrogenation, a primary metabolic pathway for corticosteroids [3] [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7